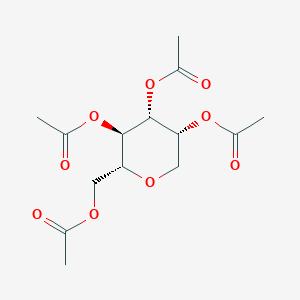
D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate is a derivative of D-mannitol, a sugar alcohol. This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups of the mannitol molecule. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate typically involves the acetylation of D-mannitol. The process begins with the dehydration of D-mannitol to form 1,5-anhydro-D-mannitol. This intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent alcohol, D-mannitol.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often use nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields D-mannitol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer.
Mechanism of Action
The mechanism of action of D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate involves its interaction with various molecular targets. In biological systems, it can act as an osmotic diuretic, drawing water into the renal tubules and increasing urine output. It also affects carbohydrate metabolism by inhibiting certain enzymes involved in glycolysis and gluconeogenesis .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Anhydro-2,3,4,6-tetra-O-methyl-D-mannitol
- 1,5-Anhydro-2,3,4,6-tetra-O-methyl-D-galactitol
- 2,5-Anhydro-D-mannitol
Uniqueness
D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties. Compared to its analogs, it has different solubility, reactivity, and biological activity profiles, making it suitable for specialized applications .
Properties
Molecular Formula |
C14H20O9 |
|---|---|
Molecular Weight |
332.30 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1 |
InChI Key |
ULWHEXUWXLOVPV-AAVRWANBSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine](/img/structure/B12293128.png)
![4-(1,3-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12293133.png)
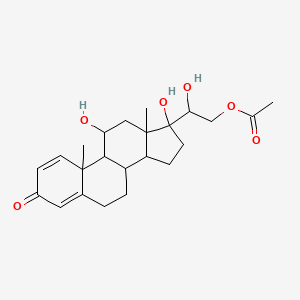
![Morpholine,4-[N-[(2R,4S,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl]-L-valyl-L-phenylalanyl]-](/img/structure/B12293143.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B12293148.png)
![3,4,5-Trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid](/img/structure/B12293149.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12293151.png)
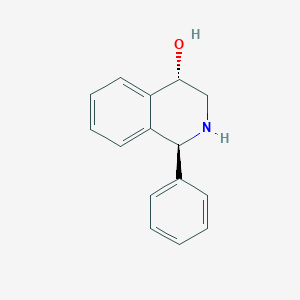
![Methyl(2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12293172.png)
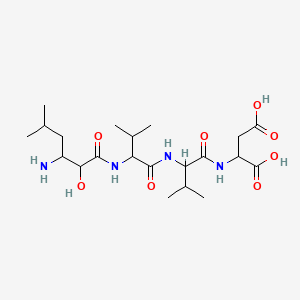
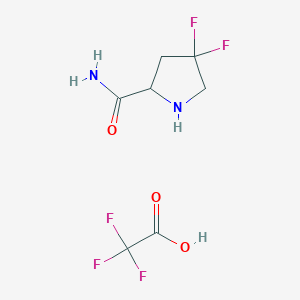
![(2,14-Dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl 2-phenylacetate](/img/structure/B12293186.png)
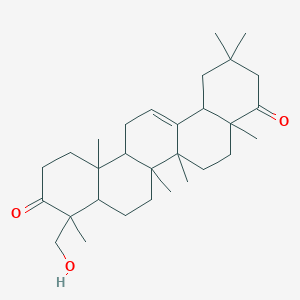
![[3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12293198.png)
